molecular formula C29H38N4OS B2651495 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1185177-67-6

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2651495
CAS RN: 1185177-67-6
M. Wt: 490.71
InChI Key: MYTJKVJTZRTQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H38N4OS and its molecular weight is 490.71. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Synthesis

One notable application involves chemoselective acetylation processes, crucial for the synthesis of intermediates in antimalarial drugs. The study by Magadum and Yadav (2018) illustrates the optimization of chemoselective monoacetylation using immobilized lipase, highlighting the compound's role in the synthesis pathway for antimalarial drugs (Magadum & Yadav, 2018).

Antiviral and Antimicrobial Activity

Research on spirothiazolidinone derivatives, which share structural motifs with the compound , has demonstrated significant antiviral activity, particularly against influenza A/H3N2 and human coronavirus 229E. Studies by Apaydın et al. (2020) have shown that these compounds exhibit strong antiviral properties, offering a potential scaffold for developing new antiviral agents (Apaydın et al., 2020).

Anticancer Applications

Another critical area of application is in anticancer research. Derivatives similar in structure to the compound have been evaluated for their potential in inhibiting cancer cell growth. The synthesis and biological evaluation of triazole derivatives, for instance, have shown promise in anticancer activities, with specific derivatives exhibiting inhibitory effects on cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Therapeutic Applications

The compound's framework has been utilized in synthesizing inhibitors targeting specific enzymes, indicative of its potential in therapeutic applications. Studies on enzyme inhibition and molecular docking have provided insights into designing bioactive molecules that can serve as lead compounds for future drug development (Riaz et al., 2020).

Material Science and Catalysis

In material science, particularly in catalysis, derivatives of the molecule have shown effectiveness. Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation, demonstrating the compound's utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4OS/c1-6-21-8-14-24(15-9-21)30-25(34)20-35-27-26(22-10-12-23(13-11-22)28(3,4)5)31-29(32-27)16-18-33(7-2)19-17-29/h8-15H,6-7,16-20H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJKVJTZRTQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.